molecular formula C15H18N2O5S B3302936 4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 919629-33-7

4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No.: B3302936
CAS No.: 919629-33-7
M. Wt: 338.4 g/mol
InChI Key: DFBRIXVVVPCMLR-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, an isothiazolidinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide typically involves multiple steps, starting with the formation of the morpholine-4-carbonylphenyl moiety. This can be achieved through a series of reactions including amide formation, cyclization, and oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the isothiazolidinone ring to form corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may allow it to interact with biological targets, leading to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Morpholine derivatives: Compounds containing morpholine rings are structurally similar and may share some chemical properties.

  • Isothiazolidinone derivatives: Other isothiazolidinone compounds with different substituents can be compared to highlight the uniqueness of this compound.

Uniqueness: 4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to have distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-2-[3-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11-10-23(20,21)17(14(11)18)13-4-2-3-12(9-13)15(19)16-5-7-22-8-6-16/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBRIXVVVPCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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